molecular formula C14H19NO4 B554384 N-Benzyloxycarbonyl-L-leucine CAS No. 2018-66-8

N-Benzyloxycarbonyl-L-leucine

Cat. No.: B554384
CAS No.: 2018-66-8
M. Wt: 265.3 g/mol
InChI Key: USPFMEKVPDBMCG-LBPRGKRZSA-N
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Description

N-Benzyloxycarbonyl-L-leucine is a derivative of L-leucine, obtained by the substitution of a benzyloxycarbonyl group on the nitrogen atom . It is used as a reactant for peptide-based preparation of potential antitumor agents, preparation of cyclopropyl peptidomimetics, and peptide synthesis .


Synthesis Analysis

The non-enzymatic synthesis of N-benzyloxycarbonyl-L-phenylalanyl-L-leucine (Cbz-Phe-Leu) from lipophilic N-benzyloxycarbonyl-L-phenylalanine (Cbz-Phe) and hydrophilic L-leucine (Leu), by N, N’-dicyclohexylcarbodiimide (DCC) as a condensing agent, was carried out using a reversed micellar system .


Molecular Structure Analysis

The molecular formula of this compound is C14H19NO4 . The molecular weight is 265.31 .


Chemical Reactions Analysis

The reaction of this compound involves consecutive reactions of Z-L-Asp and L-Phe with the enzyme and with the Z-L-Asp–enzyme complex, with the second reaction being the rate-determining step .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 265.31 . It is a liquid at 20 degrees Celsius .

Scientific Research Applications

  • Non-Enzymatic Synthesis of Dipeptides : Matsumoto and Hano (2021) explored the non-enzymatic synthesis of N-benzyloxycarbonyl-L-phenylalanyl-L-leucine using N, N’-dicyclohexylcarbodiimide in a reversed micellar system, highlighting its potential in peptide synthesis under specific conditions (Matsumoto & Hano, 2021).

  • Inhibition of Cathepsin K : Altmann et al. (2002) reported the synthesis of N(alpha)-benzyloxycarbonyl-L-leucine(2-phenylaminoethyl)amide derivatives, identifying them as novel non-covalent inhibitors of cathepsin K, a cysteine protease (Altmann et al., 2002).

  • Optical Resolution of Derivatives : Miyazawa et al. (1979) described the synthesis and optical resolution of N-benzyloxycarbonyl derivative of DL-t-leucine, using techniques such as crystallization and chromatography for enantiomer separation (Miyazawa et al., 1979).

  • Synthesis of Glycosylated Protein Reference Compounds : Walton, Ison, and Szarek (1984) synthesized N-(1-deoxy-D-mannitol-1-yl) and N-(1-deoxy-D-glucitol-1-yl) derivatives of various amino acids, including L-leucine, for use as reference compounds in studies of nonenzymic glycosylation of proteins (Walton et al., 1984).

  • Catalytic Activity in Microemulsion-Like Globular Polybases : Couvercelle, Huguet, and Vert (1991) investigated the hydrolysis of N-(benzyloxycarbonyl)-L-leucine p-nitrophenyl ester, demonstrating the potential of certain polymers as macromolecular microreactors in neutral aqueous media (Couvercelle et al., 1991).

  • Amidation of Protected Amino Acids : Somlai, Szókán, and Balaspiri (1992) discussed the efficient, racemization-free amidation of N-tert-butoxycarbonyl derivatives of various amino acids including L-leucine (Somlai et al., 1992).

  • Synthesis of Sequential Macromolecular Polypeptolides : Ridge, Rydon, and Snell (1972) synthesized protected oligopeptolides of L-leucine, demonstrating methods in peptide chemistry and highlighting the utility of benzyloxycarbonyl as a protecting group (Ridge et al., 1972).

Safety and Hazards

N-Benzyloxycarbonyl-L-leucine may cause eye irritation, skin irritation, and respiratory irritation. It is also suspected of damaging fertility or the unborn child .

Future Directions

The non-enzymatic synthesis of N-benzyloxycarbonyl-L-phenylalanyl-L-leucine (Cbz-Phe-Leu) from lipophilic N-benzyloxycarbonyl-L-phenylalanine (Cbz-Phe) and hydrophilic L-leucine (Leu), by N, N’-dicyclohexylcarbodiimide (DCC) as a condensing agent, was carried out using a reversed micellar system . This synthesis was successful and the effects of its operational conditions, the DCC concentration, w0, and the pH on the kinetic parameters and the maximum yields were investigated .

Biochemical Analysis

Biochemical Properties

N-Benzyloxycarbonyl-L-leucine plays a role in biochemical reactions, particularly in the context of protein synthesis . It interacts with various enzymes and proteins, including the l-type amino acid transporter 1 (LAT1), which is responsible for leucine uptake in cells . The interactions between this compound and these biomolecules are largely determined by its structural features .

Cellular Effects

In cellular processes, this compound influences cell function through its impact on cell signaling pathways, gene expression, and cellular metabolism . It activates the mammalian target of rapamycin (mTOR) signaling pathway in skeletal muscle, adipose tissue, and placental cells . This activation promotes protein synthesis and energy metabolism, providing energy for protein synthesis while inhibiting protein degradation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its influence on enzyme activity and gene expression . It activates the mTORC1 signaling pathway following transport by LAT1 . The activation of mTORC1 by this compound requires a fixed distance between the carbonyl oxygen and alkoxy oxygen of the carboxyl group, and an amino group positioned at the α-carbon .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in metabolic pathways related to protein synthesis and energy metabolism . It interacts with enzymes such as mTOR and transporters like LAT1

Transport and Distribution

This compound is transported within cells and tissues primarily through the action of LAT1

Properties

IUPAC Name

(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-10(2)8-12(13(16)17)15-14(18)19-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,15,18)(H,16,17)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USPFMEKVPDBMCG-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80174011
Record name Leucine, N-carboxy-, N-benzyl ester, L-
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URL https://comptox.epa.gov/dashboard/DTXSID80174011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2018-66-8
Record name Benzyloxycarbonyl-L-leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2018-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Leucine, N-carboxy-, N-benzyl ester, L-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Leucine, N-carboxy-, N-benzyl ester, L-
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Record name N-benzyloxycarbonyl-L-leucine
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Record name N-[(Phenylmethoxy)carbonyl]-L-leucine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of N-Benzyloxycarbonyl-L-leucine in a research context?

A1: this compound is primarily used as a protected form of the amino acid L-leucine in peptide synthesis. [] This protection strategy is crucial for controlling the order of amino acid addition during peptide chain assembly.

Q2: Can you provide an example of how this compound's activity has been studied?

A2: Researchers have investigated the use of this compound p-nitrophenyl ester as a substrate to assess the enzymatic activity of various proteases. For instance, it has been used to determine the activity of subtilisin enzymes in cleaning products, providing a faster and more precise alternative to traditional casein digestion methods. [] This application highlights the compound's role in understanding enzyme kinetics and behavior.

Q3: How does the structure of this compound relate to its function in enzymatic studies?

A3: The structure of this compound features a benzyloxycarbonyl (Cbz) protecting group attached to the amino group of L-leucine. This protecting group is specifically recognized and cleaved by certain enzymes, allowing researchers to monitor enzymatic activity by measuring the release of the p-nitrophenol leaving group. [, ]

Q4: Are there any studies focusing on the use of this compound in peptide cyclization reactions?

A5: Yes, researchers have employed this compound in peptide cyclization studies, specifically in the synthesis of cyclic peptides related to gramicidin S. [] These studies investigated how the position of the protected L-leucine within linear pentapeptide precursors influenced the formation of cyclic monomers or dimers.

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